5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione
Overview
Description
5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C16H16F3NO3 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Applications
Reactions with Reagents
A study by Sekiya and Suzuki (1971) investigated the chemical reactivity of 5,5-dimethyl-1,3-cyclohexanedione, focusing on its methylation when heated with triethyl ammoniumformate. This reaction highlights the compound's utility in organic synthesis, specifically in methylation processes involving active methylene compounds (M. Sekiya & Kunio Suzuki, 1971).
Synthesis of N-confused Porphyrin Derivatives
Research by Xiaofang Li et al. (2011) demonstrated the use of active methylene compounds, including 5,5-dimethylcyclohexane-1,3-dione, in reacting with N-confused porphyrin to afford novel N-confused porphyrin derivatives without the need for a catalyst, showcasing its role in synthesizing complex organic structures (Xiaofang Li et al., 2011).
Catalysis and Synthesis Improvement
Li et al. (2012) described the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound, highlighting an environmentally friendly and efficient method for synthesizing these derivatives, emphasizing the compound's relevance in green chemistry (Ji-tai Li et al., 2012).
Structural and Physical Properties
Crystal Structure Analysis
A study on the crystal structure of 5,5-dimethyl-1,3-cyclohexanedione at 133K by Bolte and Scholtyssik (1997) provides insights into its molecular geometry and crystal packing, which is crucial for understanding the physical and chemical properties of the compound (M. Bolte & M. Scholtyssik, 1997).
High-pressure X-ray Diffraction Study
A high-pressure X-ray diffraction study by Katrusiak (1991) on dimedone (5,5-dimethyl-1,3-cyclohexanedione) revealed the anisotropic and non-linear crystal compressibility, offering a deeper understanding of its structural behavior under pressure (A. Katrusiak, 1991).
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,21H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGUCLBKKPIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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